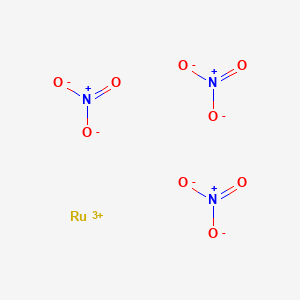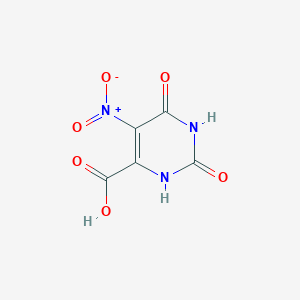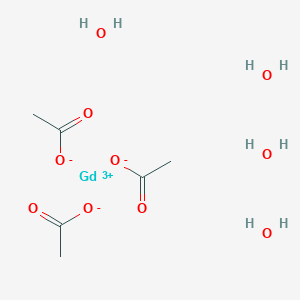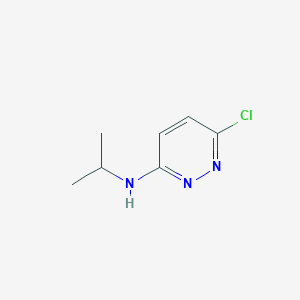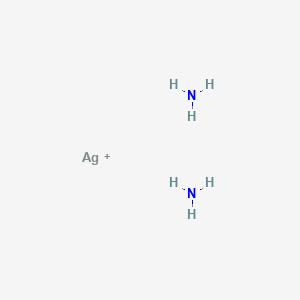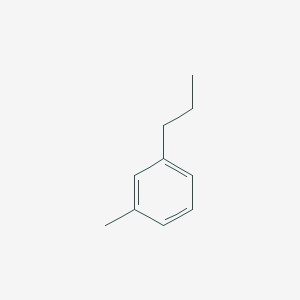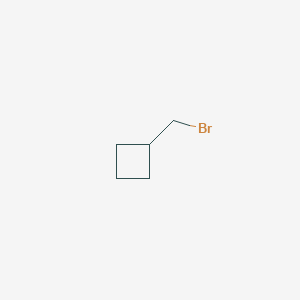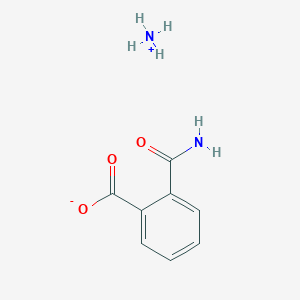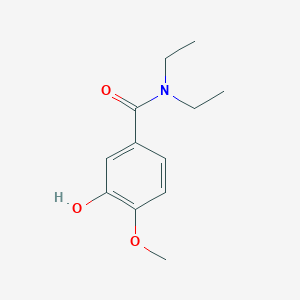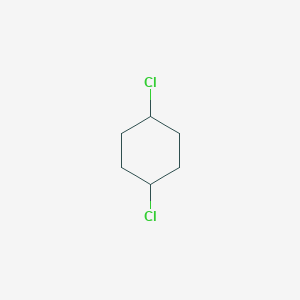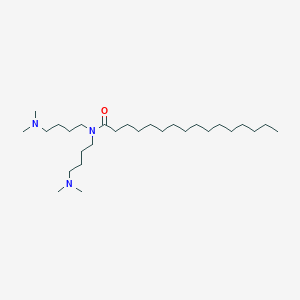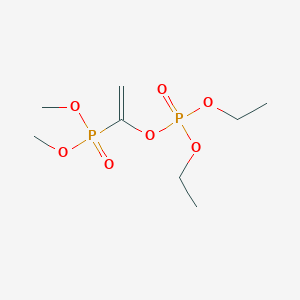
1-Dimethoxyphosphorylethenyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethoxyphosphorylethenyl diethyl phosphate, also known as VX, is a highly toxic organophosphate compound that has been classified as a chemical weapon by the Chemical Weapons Convention. The compound was first synthesized in the 1950s by British chemists and was later developed as a nerve agent by American scientists. VX is considered to be one of the most lethal nerve agents, with a lethal dose estimated to be as low as 10 milligrams.
Mechanism Of Action
1-Dimethoxyphosphorylethenyl diethyl phosphate acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and ultimately leading to seizures, respiratory failure, and death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Dimethoxyphosphorylethenyl diethyl phosphate are similar to those of other nerve agents. 1-Dimethoxyphosphorylethenyl diethyl phosphate causes a rapid onset of symptoms, including sweating, nausea, vomiting, and muscle twitching. As the exposure continues, symptoms progress to seizures, respiratory failure, and ultimately death.
Advantages And Limitations For Lab Experiments
1-Dimethoxyphosphorylethenyl diethyl phosphate has several advantages as a tool for chemical warfare research. It is highly toxic and has a long half-life, making it useful for studying the effects of nerve agents over an extended period. However, 1-Dimethoxyphosphorylethenyl diethyl phosphate is also extremely dangerous and requires specialized equipment and expertise to handle safely. This makes it difficult to use in laboratory experiments and limits its use to highly specialized research facilities.
Future Directions
There are several future directions for research on 1-Dimethoxyphosphorylethenyl diethyl phosphate and other nerve agents. One area of research is the development of new treatments for nerve agent poisoning. Another area of research is the development of new methods for detecting nerve agents in the environment and in biological samples. Finally, research is needed to better understand the long-term effects of nerve agent exposure and to develop strategies for protecting against nerve agent attacks.
Synthesis Methods
The synthesis of 1-Dimethoxyphosphorylethenyl diethyl phosphate involves several steps and requires specialized equipment and expertise. The first step involves the reaction of diethyl phosphite with chloroethanol to produce diethyl 2-hydroxyethylphosphonate. This intermediate is then reacted with methyl iodide to produce diethyl 2-(methylthio)ethylphosphonate. The final step involves the reaction of this intermediate with sulfur to produce 1-Dimethoxyphosphorylethenyl diethyl phosphate.
Scientific Research Applications
1-Dimethoxyphosphorylethenyl diethyl phosphate has been extensively studied for its potential use as a chemical weapon and as a tool for chemical warfare research. The compound has been used in animal studies to investigate the effects of nerve agents on the nervous system and to develop treatments for nerve agent poisoning. 1-Dimethoxyphosphorylethenyl diethyl phosphate has also been used in studies of acetylcholinesterase, the enzyme that is targeted by nerve agents like 1-Dimethoxyphosphorylethenyl diethyl phosphate.
properties
CAS RN |
126-61-4 |
|---|---|
Product Name |
1-Dimethoxyphosphorylethenyl diethyl phosphate |
Molecular Formula |
C8H18O7P2 |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl diethyl phosphate |
InChI |
InChI=1S/C8H18O7P2/c1-6-13-17(10,14-7-2)15-8(3)16(9,11-4)12-5/h3,6-7H2,1-2,4-5H3 |
InChI Key |
FJJRBYAELMSSPD-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC(=C)P(=O)(OC)OC |
Canonical SMILES |
CCOP(=O)(OCC)OC(=C)P(=O)(OC)OC |
Other CAS RN |
126-61-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



